molecular formula C14H12N2OS2 B2563855 N-(3-cyanothiophen-2-yl)-2-(4-(methylthio)phenyl)acetamide CAS No. 941971-30-8

N-(3-cyanothiophen-2-yl)-2-(4-(methylthio)phenyl)acetamide

Cat. No.: B2563855
CAS No.: 941971-30-8
M. Wt: 288.38
InChI Key: PLWJSVJOMUVEHU-UHFFFAOYSA-N
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Description

N-(3-cyanothiophen-2-yl)-2-(4-(methylthio)phenyl)acetamide is a heterocyclic acetamide derivative featuring a thiophene ring substituted with a cyano group at position 3 and a phenylacetamide moiety bearing a methylthio (-SCH₃) group at the para position.

Properties

IUPAC Name

N-(3-cyanothiophen-2-yl)-2-(4-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS2/c1-18-12-4-2-10(3-5-12)8-13(17)16-14-11(9-15)6-7-19-14/h2-7H,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLWJSVJOMUVEHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CC(=O)NC2=C(C=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanothiophen-2-yl)-2-(4-(methylthio)phenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiophene ring: Starting from a suitable precursor, the thiophene ring can be synthesized and functionalized with a cyano group.

    Formation of the phenylacetamide moiety:

    Coupling reaction: The two fragments are then coupled under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanothiophen-2-yl)-2-(4-(methylthio)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The thiophene ring and phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Various electrophiles or nucleophiles under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophenes or phenylacetamides.

Scientific Research Applications

N-(3-cyanothiophen-2-yl)-2-(4-(methylthio)phenyl)acetamide may have applications in several fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential biological activity as a pharmaceutical agent.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N-(3-cyanothiophen-2-yl)-2-(4-(methylthio)phenyl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Key Observations :

  • Cyano-thiophene vs.

Pharmacological and Physicochemical Properties

While biological data for the target compound are absent, comparisons with structurally related bioactive acetamides provide insights:

  • Cytohesin Inhibitors : Compounds like N-(4-(3-ethoxy-5-(2,5-difluorophenyl)-1H-1,2,4-triazol-1-yl)phenyl)-2-(phenylthio)acetamide (compound 51) show moderate yields (42.4%) and activity linked to triazole and fluorophenyl substituents . The target compound’s methylthio group may similarly modulate enzyme interactions.
  • Crystallographic Behavior : Twisted conformations between aromatic rings (e.g., 79.7° in dichlorophenyl-thiazole acetamide ) may influence packing stability and solubility, a factor relevant to the target compound’s formulation.

Critical Analysis of Structural Modifications

  • Electron-Withdrawing Groups: The cyano group in the target compound may enhance stability and dipole interactions compared to acetyl or halogenated analogues .
  • Methylthio vs.

Biological Activity

N-(3-cyanothiophen-2-yl)-2-(4-(methylthio)phenyl)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H12N2OSC_{13}H_{12}N_2OS with a molar mass of approximately 248.31 g/mol. The compound features a thiophene moiety, which is known for its biological activity, particularly in medicinal chemistry.

Synthesis

The synthesis of this compound involves several steps:

  • Formation of Thiophene Derivative : The starting material, 3-cyanothiophen-2-carboxylic acid, is reacted with thionyl chloride to form the corresponding acid chloride.
  • Acylation : The acid chloride is then reacted with 4-(methylthio)aniline to yield the final acetamide product.

Antimicrobial Activity

Research has shown that compounds containing thiophene and amide functionalities exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have been evaluated against various bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
A1Xanthomonas oryzae156.7 µM
A2Xanthomonas axonopodis230.5 µM
A3Xanthomonas citri545.2 µM

These results indicate that the compound exhibits promising antimicrobial activity, particularly against plant pathogens, suggesting potential applications in agriculture .

Anticancer Activity

In addition to antimicrobial effects, there is emerging evidence regarding the anticancer properties of thiophene derivatives. Studies have indicated that certain compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of signaling pathways.

Structure-Activity Relationship (SAR)

The SAR studies of similar compounds have highlighted the importance of specific functional groups in enhancing biological activity:

  • Thiophene Ring : Enhances interaction with biological targets.
  • Methylthio Group : Influences lipophilicity and cellular uptake.
  • Amide Linkage : Contributes to stability and binding affinity.

These insights suggest that modifications to the core structure could lead to improved efficacy against targeted pathogens or cancer cells.

Case Studies

  • Antibacterial Efficacy : A study demonstrated that a related thiophene derivative caused significant cell membrane disruption in Xanthomonas oryzae, leading to cell death .
  • Anticancer Mechanism : Another investigation revealed that certain thiophene derivatives could inhibit tumor growth in vitro by inducing apoptosis through caspase activation pathways .

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